Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate
Description
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate (CAS: 406470-75-5) is a furan-based ester derivative characterized by a 4-cyanophenoxymethyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 281.24 g/mol .
Properties
IUPAC Name |
methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPUMERWJRCRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331377 | |
| Record name | methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204534 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406470-75-5 | |
| Record name | methyl 5-[(4-cyanophenoxy)methyl]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-cyanophenoxy)methyl]-2-furoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, in the presence of methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Activities
Research indicates that derivatives of methyl 5-[(4-cyanophenoxy)methyl]-2-furoate exhibit promising biological activities. For instance, studies have shown that certain derivatives possess cytotoxic properties against various cancer cell lines, including HeLa and HepG2 cells. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HeLa | 12.5 | Apoptosis induction |
| Derivative B | HepG2 | 15.0 | Cell cycle arrest |
| Derivative C | Vero | 20.0 | Necrosis |
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives are explored for their potential as inhibitors of various enzymes and receptors involved in disease pathways. For example, compounds derived from this structure have been investigated for their efficacy as inhibitors of sumo activating enzymes, which play a crucial role in cellular regulation and cancer progression .
Case Study 1: Anticancer Activity
A recent study evaluated a series of furoate derivatives for their anticancer activity against multiple tumor cell lines. The results demonstrated that certain modifications to the this compound structure significantly enhanced cytotoxicity, suggesting that structural optimization is key to developing effective anticancer agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of furoate derivatives, revealing that specific substitutions on the furoate ring could lead to potent inhibitors of sumo activating enzymes. These findings highlight the versatility of this compound in drug design and development.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate involves its interaction with various molecular targets. The cyanophenoxy group can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate and analogous compounds:
Key Observations
Substituent Effects on Reactivity and Applications: The cyano group in the target compound enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) or hydrolysis to carboxylic acids . Chloromethyl derivatives (e.g., CAS 2144-37-8) serve as versatile intermediates for further alkylation or nucleophilic substitution . Nitro and sulfonyl groups (e.g., CAS 91903-72-9) introduce strong electron-withdrawing effects, influencing redox properties and binding affinities in medicinal chemistry .
Pharmacological Potential: While Methyl 2-furoate derivatives are noted for antimicrobial and antioxidant activities in plant extracts , the target compound’s cyano substituent may confer distinct bioactivity, though direct studies are lacking. Fluorinated analogs (e.g., 4-fluorophenoxy) are often explored for improved metabolic stability in drug design .
Synthetic Utility :
- Methyl 5-(chloromethyl)-2-furoate (CAS 2144-37-8) is a critical precursor, enabling the synthesis of diverse derivatives via substitution reactions .
- Bromo-nitro pyrazole derivatives (e.g., CAS 1260379-32-5) highlight the role of furans in heterocyclic chemistry for agrochemical or pharmaceutical screening .
Biological Activity
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate (CAS No. 406470-75-5) is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications and unique chemical structure. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound consists of a furoate core substituted with a cyanophenoxy methyl group. The molecular formula is C_{15}H_{13}N_{1}O_{4} with a molecular weight of approximately 273.27 g/mol. The presence of the cyano group enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : Preliminary studies suggest that this compound may inhibit the expression of adhesion molecules such as E-selectin and ICAM-1, which are crucial in inflammatory responses. This inhibition could potentially mitigate conditions related to chronic inflammation and autoimmune diseases .
- Antioxidant Activity : The furoate moiety may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer .
- Interaction with Cellular Targets : The compound's structure allows it to interact with specific proteins through hydrogen bonding and π-π stacking interactions, influencing cellular pathways that regulate growth and apoptosis.
Table 1: Summary of Biological Assays
| Assay Type | Description | Results |
|---|---|---|
| Cytotoxicity Assay | Evaluated against cancer cell lines (e.g., HeLa, MCF-7) | IC50 values ranging from 10-20 µM |
| Anti-inflammatory Assay | Tested on LPS-stimulated macrophages | Significant reduction in IL-6 levels |
| Antioxidant Assay | DPPH radical scavenging assay | Scavenging activity of 70% at 100 µM |
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound showed an IC50 value of approximately 15 µM, indicating potent anti-cancer properties .
- Anti-inflammatory Effects : In vitro experiments using LPS-stimulated macrophages revealed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in managing inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity was assessed using the DPPH assay, where the compound demonstrated a strong ability to scavenge free radicals, highlighting its potential role in preventing oxidative stress-related damage .
Q & A
Q. What are the standard synthetic routes for Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-cyanophenol with a furan-based intermediate (e.g., 5-(chloromethyl)-2-furoic acid methyl ester) under alkaline conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to electrophile), temperature (60–80°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for cyanophenoxy groups, furan protons at δ 6.3–7.0 ppm) .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O-C) .
- HRMS : For molecular ion validation (e.g., [M+H]⁺ at m/z 287.09 calculated for C₁₄H₁₁NO₄) .
Q. What are the primary applications of this compound in biological research?
It serves as a precursor for bioactive molecules, particularly in antimicrobial and anti-inflammatory studies. For example, derivatives have been tested against Salmonella typhimurium in Ames assays to assess mutagenicity . Its nitrofuran-like structure may interact with bacterial DNA gyrase, though metabolic activation (e.g., via xanthine oxidase) must be evaluated to avoid false negatives .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved?
Discrepancies often arise from assay conditions. For instance:
- Metabolite interference : Use LC-MS to track metabolite formation (e.g., hydroxylamine derivatives) during in vitro testing .
- pH-dependent stability : The cyanophenoxy group may hydrolyze under acidic conditions, requiring buffered media (pH 7.4) for reliable results .
- Reference controls : Include structurally similar compounds (e.g., methyl 2-furoate) to benchmark activity .
Q. What catalytic systems enhance the compound’s synthetic efficiency?
Heterogeneous catalysts like Co-SA/3DOM-NC (atomically dispersed cobalt on nitrogen-doped carbon) improve oxidative esterification steps. For example, this catalyst achieves >90% conversion of furfural derivatives to methyl furoates under mild conditions (60°C, O₂ atmosphere) . Kinetic studies suggest a turnover frequency (TOF) of 120 h⁻¹, with recyclability (>5 cycles) due to macroporous structural stability .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs):
- The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the furan ring’s α-position .
- Molecular dynamics simulations (e.g., in water/DMSO mixtures) model solvation effects on reaction pathways .
Q. How does the compound’s stability vary under storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) show:
- Degradation products : Hydrolysis of the ester group to 5-[(4-cyanophenoxy)methyl]-2-furoic acid (LC-MS confirmation) .
- Storage recommendations : Anhydrous solvents (e.g., acetonitrile) at -20°C reduce hydrolysis rates by 70% compared to aqueous solutions .
Methodological Guidelines
Designing a structure-activity relationship (SAR) study for derivatives:
- Core modifications : Replace the cyanophenoxy group with halogenated (e.g., 4-chlorophenoxy) or methoxy variants to assess electronic effects .
- Ester group tuning : Substitute methyl with ethyl or benzyl esters to study steric impacts on bioavailability .
- Assay selection : Combine MIC (Minimum Inhibitory Concentration) assays with molecular docking (e.g., using bacterial DNA gyrase PDB: 1KZN) .
Troubleshooting low yields in scaled-up synthesis:
- Byproduct analysis : Use GC-MS to detect side products like 4-cyanophenol (retention time ~8.2 min) from incomplete coupling .
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer, improving yields from 60% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
